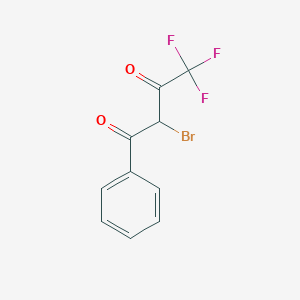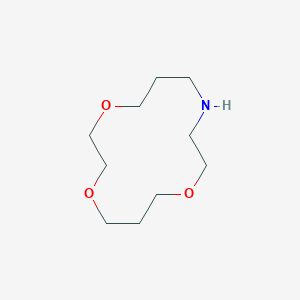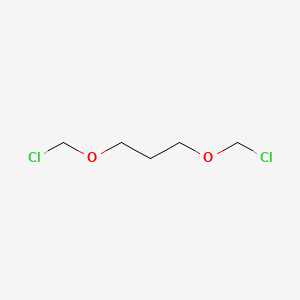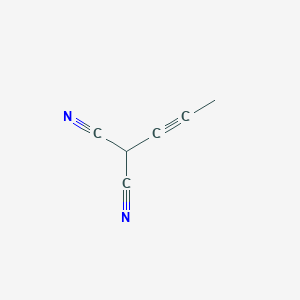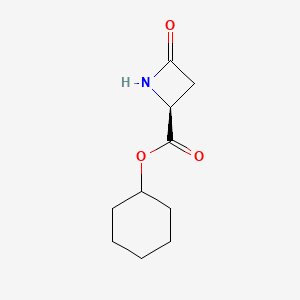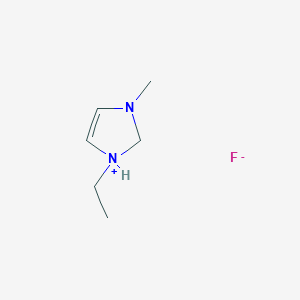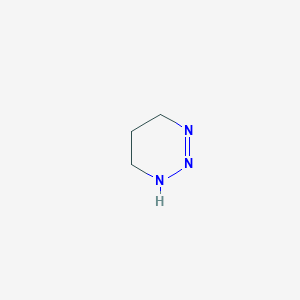![molecular formula C15H14O4 B14267065 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione CAS No. 185565-18-8](/img/structure/B14267065.png)
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione is a compound belonging to the class of dihydronaphthofurans These compounds are characterized by their fused arene and furan rings, which are found in many natural and synthetic products
Preparation Methods
The synthesis of 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1-benzofuran followed by formylation to produce an aldehyde intermediate. This intermediate is then treated with an acetal ester to yield the desired compound . Other methods include multi-component reactions, thermal cyclization with enamines, and oxidative cycloaddition with enol ethers . Industrial production methods often utilize these synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercury(II) oxide, iodine, and acetal esters . For example, irradiation of cyclobutanols in the presence of mercury(II) oxide and iodine can yield 2-aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-diones through a regioselective β-scission followed by intramolecular cyclization . The major products formed from these reactions are often other dihydronaphthofuran derivatives with varying substituents.
Scientific Research Applications
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione has been studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise due to its biological and pharmacological activities, including cytotoxic properties against certain mammalian cell lines . Additionally, its photochromic properties make it useful in materials science for the development of light-responsive materials .
Mechanism of Action
The mechanism of action of 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects, including cytotoxicity . The specific molecular targets and pathways involved may vary depending on the context of its application.
Comparison with Similar Compounds
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be compared to other dihydronaphthofuran derivatives, such as 2,3-dihydro-1-benzofuran and 2,3-dihydronaphtho[1,2-b]furan-4,5-dione . While these compounds share a similar core structure, they differ in their substituents and specific properties. For instance, 2,3-dihydro-1-benzofuran is a precursor in the synthesis of this compound, while 2,3-dihydronaphtho[1,2-b]furan-4,5-dione is an isomer with distinct regioselectivity in its formation . The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
CAS No. |
185565-18-8 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-propoxy-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H14O4/c1-2-7-18-12-8-11-13(16)9-5-3-4-6-10(9)14(17)15(11)19-12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
SHCRQIYDGRWNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


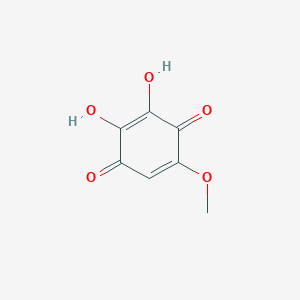
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
